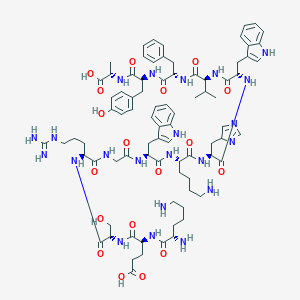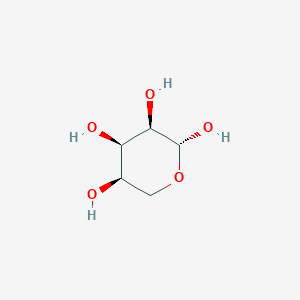
beta-D-Ribopyranose
Übersicht
Beschreibung
β-D-Ribopyranose: ist ein Monosaccharid, das zur Klasse der organischen Verbindungen gehört, die als Pentosen bekannt sind. Dies sind Kohlenhydrate, die fünf Kohlenstoffatome enthalten. Diese Verbindung ist in verschiedenen biologischen Prozessen von Bedeutung und ist ein grundlegender Baustein von Nukleinsäuren.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : β-D-Ribopyranose kann durch Isomerisierung von D-Ribose synthetisiert werden. Das Enzym D-Ribose-Pyranase katalysiert die Interkonversion von β-D-Ribopyranose und β-D-Ribofuranose . Diese Reaktion beinhaltet die Protonierung von β-D-Ribopyranose unter Bildung eines kationischen Zwischenprodukts, gefolgt von einer nukleophilen Additionsreaktion und anschließender Deprotonierung, um β-D-Ribofuranose zu ergeben .
Industrielle Produktionsverfahren: : Industriell wird β-D-Ribopyranose durch Fermentation von Glucose unter Verwendung bestimmter Bakterien- oder Hefestämme hergestellt. Das Fermentationsprozess wird optimiert, um hohe Konzentrationen von D-Ribose zu erhalten, die dann durch enzymatische Isomerisierung in β-D-Ribopyranose umgewandelt werden können.
Analyse Chemischer Reaktionen
Reaktionstypen: : β-D-Ribopyranose durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: β-D-Ribopyranose kann mit Reagenzien wie Salpetersäure oder Bromwasser zu Ribonsäure oxidiert werden.
Reduktion: Die Reduktion von β-D-Ribopyranose kann mit Natriumborhydrid durchgeführt werden, um Ribitol zu erzeugen.
Substitution: Substitutionsreaktionen beinhalten häufig die Hydroxylgruppen von β-D-Ribopyranose, die mit Reagenzien wie Essigsäureanhydrid oder Benzoylchlorid durch andere funktionelle Gruppen ersetzt werden können.
Hauptprodukte
Oxidation: Ribonsäure
Reduktion: Ribitol
Substitution: Verschiedene Ester und Ether, abhängig vom eingeführten Substituenten
Wissenschaftliche Forschungsanwendungen
Chemie: : β-D-Ribopyranose wird als Vorläufer bei der Synthese verschiedener Nukleotide und Nukleoside verwendet, die für die DNA- und RNA-Synthese unerlässlich sind .
Biologie: : In biologischen Systemen ist β-D-Ribopyranose am Pentosephosphatweg beteiligt, einem Stoffwechselweg parallel zur Glykolyse, der NADPH und Pentosen erzeugt .
Medizin: : Derivate von β-D-Ribopyranose werden bei der Entwicklung von antiviralen und krebshemmenden Medikamenten eingesetzt. Diese Derivate können die Replikation von Viren und die Proliferation von Krebszellen hemmen .
Industrie: : In der Lebensmittelindustrie wird β-D-Ribopyranose als Süßstoff und Geschmacksverstärker verwendet. Es wird auch bei der Herstellung bestimmter Pharmazeutika und Kosmetika verwendet .
Wirkmechanismus
β-D-Ribopyranose übt seine Wirkungen hauptsächlich durch seine Rolle in Stoffwechselwegen aus. Es ist ein wichtiger Bestandteil des Pentosephosphatwegs, wo es zu Ribose-5-Phosphat umgewandelt wird, einem Vorläufer für die Nukleotidsynthese . Das Enzym D-Ribose-Pyranase katalysiert die Interkonversion von β-D-Ribopyranose und β-D-Ribofuranose, wodurch seine Verwendung in verschiedenen biochemischen Prozessen erleichtert wird .
Wirkmechanismus
Beta-D-Ribopyranose exerts its effects primarily through its role in metabolic pathways. It is a key component of the pentose phosphate pathway, where it is converted to ribose-5-phosphate, a precursor for nucleotide synthesis . The enzyme D-ribose pyranase catalyzes the interconversion of this compound and beta-D-ribofuranose, facilitating its utilization in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
α-D-Ribopyranose: Ein weiteres Anomer von D-Ribose, das sich in der Konfiguration am anomeren Kohlenstoff unterscheidet.
β-D-Ribofuranose: Eine fünfgliedrige Ringform von D-Ribose, die ebenfalls an der Nukleotidsynthese beteiligt ist.
α-D-Ribofuranose: Ein weiteres Anomer von D-Ribose in der Furanoseform.
Eindeutigkeit: : β-D-Ribopyranose ist aufgrund seiner sechsgliedrigen Ringstruktur einzigartig, die Stabilität bietet und es zu einer bevorzugten Form in bestimmten biochemischen Wegen macht. Seine Rolle im Pentosephosphatweg und in der Nukleotidsynthese unterstreicht seine Bedeutung im Zellstoffwechsel und in der Speicherung genetischer Informationen .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316622 | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-60-8 | |
| Record name | β-D-Ribopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Ribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-RIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



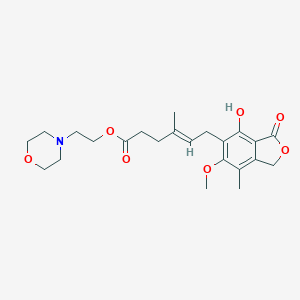




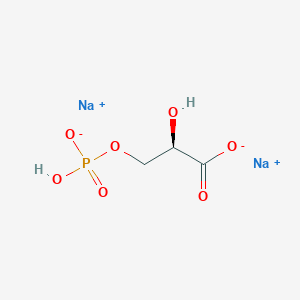
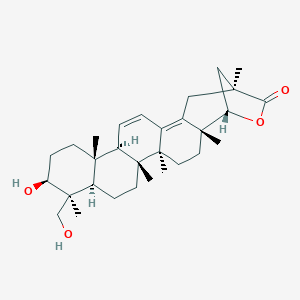



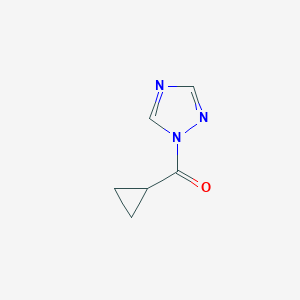
![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)
